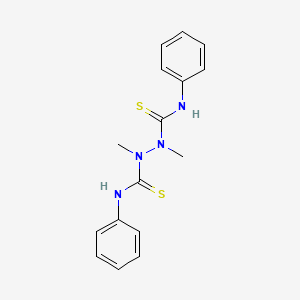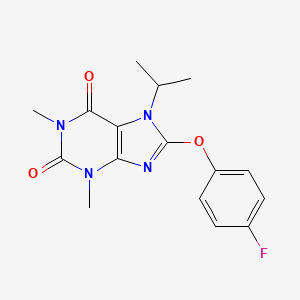![molecular formula C8H12N2O2S B5523832 2-[(2-Methylpropyl)sulfanyl]pyrimidine-4,6-diol](/img/structure/B5523832.png)
2-[(2-Methylpropyl)sulfanyl]pyrimidine-4,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methylpropyl)sulfanyl]pyrimidine-4,6-diol is a heterocyclic compound with a pyrimidine ring substituted with a 2-methylpropylsulfanyl group at the 2-position and hydroxyl groups at the 4 and 6 positions
Aplicaciones Científicas De Investigación
2-[(2-Methylpropyl)sulfanyl]pyrimidine-4,6-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpropyl)sulfanyl]pyrimidine-4,6-diol typically involves the introduction of the 2-methylpropylsulfanyl group onto a pyrimidine ring. One common method is the reaction of 2-chloropyrimidine-4,6-diol with 2-methylpropylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Methylpropyl)sulfanyl]pyrimidine-4,6-diol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming a dihydropyrimidine derivative.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Alkylated or acylated pyrimidine derivatives.
Mecanismo De Acción
The mechanism of action of 2-[(2-Methylpropyl)sulfanyl]pyrimidine-4,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of their activity. Additionally, the hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylsulfanyl-pyrimidine-4,6-diol: Similar structure but with a methylsulfanyl group instead of a 2-methylpropylsulfanyl group.
2-Methylthio-4,6-pyrimidinedione: Contains a thioether group and lacks hydroxyl groups.
4,6-Dihydroxy-2-methylthiopyrimidine: Similar structure but with a methylthio group.
Uniqueness
2-[(2-Methylpropyl)sulfanyl]pyrimidine-4,6-diol is unique due to the presence of the 2-methylpropylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can lead to differences in reactivity, stability, and biological activity, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
4-hydroxy-2-(2-methylpropylsulfanyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-5(2)4-13-8-9-6(11)3-7(12)10-8/h3,5H,4H2,1-2H3,(H2,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZHSYSXUAUASX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC(=CC(=O)N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R*,4S*)-3,4-dimethyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}piperidin-4-ol](/img/structure/B5523769.png)


![methyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5523792.png)
![3-ethyl-8-[(1-methyl-1H-indol-6-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5523800.png)
![(3S*,4R*)-1-[2-(2-hydroxyethoxy)ethyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5523811.png)

![2-cyclopentyl-9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523829.png)
![3-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-3-azetidinyl}pyridine](/img/structure/B5523835.png)

![N-[(FURAN-2-YL)METHYL]-3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE](/img/structure/B5523856.png)
![4-(3-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B5523863.png)
